Antibacterial Potency of 2-Thia-5-azabicyclo-Functionalized Fluoroquinolone Compared to Ciprofloxacin and Vancomycin Against Multidrug-Resistant S. pneumoniae
When the 2-thia-5-azabicyclo[2.2.1]heptane scaffold—accessed via ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate as the latent amine precursor—was introduced at the C7 position of a 1,8-naphthyridone fluoroquinolone core, the resulting compound 7-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid demonstrated antibacterial activity that was significantly superior to that of the clinical comparators ciprofloxacin and vancomycin against both quinolone-susceptible and multidrug-resistant S. pneumoniae clinical isolates [1]. This quantitative superiority was most pronounced against multidrug-resistant strains, where ciprofloxacin and vancomycin show substantially elevated MICs.
| Evidence Dimension | Antibacterial potency (MIC) against multidrug-resistant Streptococcus pneumoniae |
|---|---|
| Target Compound Data | MIC < 0.03 µg/mL (for the 2-thia-5-azabicyclo-bearing fluoroquinolone derived from the target building block) |
| Comparator Or Baseline | Ciprofloxacin: MIC 0.5–2 µg/mL; Vancomycin: MIC 1–4 µg/mL |
| Quantified Difference | >10-fold lower MIC relative to ciprofloxacin; >30-fold lower MIC relative to vancomycin |
| Conditions | Standard broth microdilution assay against multidrug-resistant S. pneumoniae clinical isolates |
Why This Matters
This potency gap validates that the 2-thia-5-azabicyclo building block is not interchangeable with other C7 substituents and provides a procurement rationale for programs targeting resistant Gram-positive pathogens where standard fluoroquinolones fail.
- [1] Huang, X.; Chen, D.; Wu, N.; Zhang, A.; Jia, Z.; Li, X. The synthesis and biological evaluation of a novel series of C7 non-basic substituted fluoroquinolones as antibacterial agents. Bioorg. Med. Chem. Lett. 2009, 19 (15), 4130–4133. View Source
